Pyrantel citrate

Description

Properties

IUPAC Name |

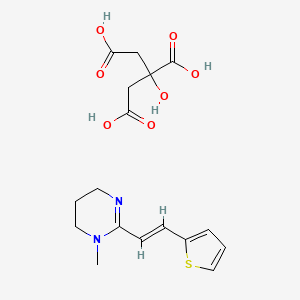

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGCARNRYGSPA-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034016 | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-86-9, 17076-90-3 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YXE665Z2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Analog Development

Historical Pathways of Pyrantel (B1679900) Synthesis

The anthelmintic agent pyrantel, chemically known as (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine, was first reported in 1965 by researchers at Pfizer. nih.govdrugbank.comwikipedia.org The discovery stemmed from screening programs in the late 1950s aimed at identifying cyclic amidines with favorable anthelmintic properties. researchgate.net

The primary historical synthesis pathway involves a condensation reaction. wikimedia.org This process is detailed in patents assigned to Pfizer, such as US Patent 3,502,661. wikimedia.orggoogle.com The core reaction consists of the condensation of two key precursors: 2-thiophenealdehyde and 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. nih.govgoogle.com The reaction is typically conducted in a solvent like methyl formate (B1220265) or dimethyl carbonate. google.com A crucial aspect of this process is the removal of water to drive the reaction to completion, which can be achieved through azeotropic distillation or, more efficiently, with a chemical water scavenger, significantly improving the yield from approximately 45% to over 80%. google.com

The synthesis of the key intermediate, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, has also been a subject of study. It can be prepared through the reaction of N-methyl-1,3-propanediamine with reagents like methyl acetoacetate. google.com

| Reaction Step | Reactants | Key Conditions | Product | Reference(s) |

| Main Condensation | 1. Thiophene-2-carboxaldehyde2. 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine | Solvent (e.g., methyl formate), water removal | Pyrantel (base) | nih.gov, google.com |

| Intermediate Synthesis | 1. N-methyl-1,3-propanediamine2. Methyl acetoacetate | Toluene solvent, dehydration, catalyst (e.g., zinc chloride) | 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine | google.com |

Synthesis of Pyrantel Citrate (B86180) and Related Salt Forms (Pamoate, Tartrate)

Pyrantel is often administered as a salt to improve its stability and handling properties. The free base, synthesized as described above, can be converted into various acid addition salts. google.com The citrate, tartrate, and pamoate (embonate) salts are the most common forms.

The synthesis of these salts is a straightforward acid-base reaction.

Pyrantel Tartrate : Similarly, the tartrate salt is produced by adding a solution of the pyrantel base to a solution of tartaric acid in a solvent like ethanol. google.com The tartrate salt is noted for having superior systemic absorption compared to other forms, but this is also associated with higher toxicity, generally limiting its use to veterinary applications. researchgate.net

Pyrantel Pamoate (Embonate) : This widely used salt is formed by combining pyrantel with pamoic acid (1,1'-methylenebis-2-hydroxy-3-naphthoic acid). google.comcymitquimica.com This salt form is poorly absorbed in the gastrointestinal tract, which is a desirable property for an anthelmintic targeting intestinal worms. wikipedia.org

| Salt Form | Acid Used | Solvent Example | Key Characteristic | Reference(s) |

| Citrate | Citric Acid | Methanol | Crystalline solid, readily isolated | google.com |

| Tartrate | Tartaric Acid | Ethanol | Higher systemic absorption and toxicity | google.com, researchgate.net |

| Pamoate (Embonate) | Pamoic Acid | Not specified | Poor GI absorption, targeting intestinal parasites | wikipedia.org, google.com, cymitquimica.com |

Research on Pyrantel Analogues and Derivatives

Following the discovery of pyrantel, extensive research was conducted to understand the relationship between its chemical structure and its biological activity. elsevier.com These SAR studies were crucial for developing analogues with improved or different antiparasitic profiles.

A significant finding from this research was that pyrantel was not effective against the whipworm, Trichuris trichiura. researchgate.net This led to the synthesis of numerous derivatives to address this gap in efficacy. The most notable outcome of this research was the development of oxantel (B1663009). researchgate.netresearchgate.net

Aryl Group Modification : The primary modification in creating oxantel was replacing the thiophene (B33073) ring of pyrantel with a meta-oxyphenol (m-oxyphenol) group. researchgate.netresearchgate.net This seemingly small change in the aryl portion of the molecule conferred potent activity against Trichuris, demonstrating that the nature of the aryl substituent is a critical determinant of the anthelmintic spectrum. researchgate.netresearchgate.net

General Tetrahydropyrimidine (B8763341) Scaffold : Research has shown that the 1,4,5,6-tetrahydropyrimidine (B23847) ring is a core pharmacophore. Studies on various 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines have further explored how substituents on the nitrogen atom (position 1) and the exocyclic carbon (position 2) influence the compound's properties. researchgate.net

| Compound | Key Structural Feature (Aryl Group) | Resulting Activity Profile | Reference(s) |

| Pyrantel | 2-Thienyl group | Active against roundworms and hookworms | nih.gov, researchgate.net |

| Oxantel | m-Oxyphenol group | Active against whipworms (Trichuris) | researchgate.net, researchgate.net |

| Arylvinyltetrahydropyrimidines | Various aryl groups | Investigated for general nematocidal activities | acs.org |

The success of pyrantel has inspired further research into new pyrimidine-based compounds as potential antiparasitic agents. This research has expanded beyond direct analogues to include a wider range of pyrimidine (B1678525) derivatives.

One area of investigation involves the synthesis of 4,6-disubstituted pyrimidine-2-one derivatives. derpharmachemica.com In these compounds, the core tetrahydropyrimidine ring of pyrantel is replaced with an oxidized pyrimidinone ring, and various substituted phenyl groups are attached. These compounds have been synthesized and evaluated in vitro for anthelmintic activity, building on the principle that the pyrimidine scaffold is a promising starting point for new drugs. derpharmachemica.com

Other research has focused on synthesizing novel thiosemicarbazides and evaluating their anthelmintic properties. mdpi.com While structurally more distant, this research sometimes references the development of pyrantel analogs as a benchmark or inspiration for the search for new nematicidal compounds. mdpi.com The ongoing synthesis of various tetrahydropyrimidine derivatives shows that this chemical class remains an active area of research for discovering compounds with diverse biological activities. researchgate.net More recently, pyrantel-class compounds have even been investigated as potential dual HDAC/PI3K inhibitors for applications outside of parasitology. google.com

Molecular and Cellular Mechanisms of Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism in Nematodes

Pyrantel (B1679900) citrate (B86180) functions as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. researchgate.nettoku-e.com These receptors are crucial components of the neuromuscular system in these parasites, playing a vital role in mediating nerve impulses that control muscle contraction. plos.org By binding to and activating these receptors, pyrantel mimics the action of the natural neurotransmitter, acetylcholine (ACh). patsnap.com This agonistic action triggers a prolonged and excessive stimulation of the nAChRs, initiating a series of events that disrupt normal neuromuscular function. patsnap.comdrugbank.com

Specificity for Nematode nAChR Subtypes (e.g., Levamisole-sensitive receptors)

The efficacy of pyrantel is rooted in its specific affinity for certain subtypes of nematode nAChRs, particularly the levamisole-sensitive (L-type) receptors. researchgate.netplos.orgnih.gov Nematodes possess a variety of nAChR subtypes, which differ in their pharmacological properties and subunit composition. plos.orgresearchgate.net Research has identified distinct receptor subtypes in various parasitic nematodes, such as the L-type, N-type (nicotine-sensitive), and B-type (bephenium-sensitive) in Ascaris suum. plos.orgnih.gov Pyrantel demonstrates a preferential activation of the L-subtype nAChRs, which are also targeted by the anthelmintic drug levamisole (B84282). researchgate.netnih.gov

The specificity of pyrantel for nematode nAChRs over those of their mammalian hosts is a critical factor in its therapeutic index. conicet.gov.arnih.gov While pyrantel can act as a partial agonist at mammalian muscle AChRs, it does so with significantly lower efficacy compared to its potent agonistic effects on nematode receptors. conicet.gov.ar This differential sensitivity ensures that the drug primarily affects the parasites, minimizing adverse effects on the host.

Interestingly, the subunit composition of the nAChRs can influence their sensitivity to pyrantel. For instance, in Haemonchus contortus, a receptor composed of UNC-63, UNC-29, and UNC-38 subunits (Hco-L-AChR-2) is more sensitive to pyrantel than to levamisole. researchgate.net Conversely, the inclusion of the ACR-8 subunit (Hco-L-AChR-1) results in a receptor that is highly sensitive to levamisole but less responsive to pyrantel. researchgate.net This highlights the molecular plasticity of nematode nAChRs and its implications for anthelmintic sensitivity.

Table 1: Specificity of Pyrantel for Nematode nAChR Subtypes

| Receptor Subtype | Agonist Specificity | Key Findings |

|---|---|---|

| L-type (Levamisole-sensitive) | Pyrantel, Levamisole | Pyrantel is a potent agonist of this subtype, which is a primary target for its anthelmintic action. researchgate.netnih.govnih.gov |

| N-type (Nicotine-sensitive) | Nicotine (B1678760), Oxantel (B1663009) | Pyrantel shows less activity at this subtype compared to L-type receptors. plos.orgnih.gov |

| B-type (Bephenium-sensitive) | Bephenium | Pyrantel has limited activity at this receptor subtype. plos.orgnih.gov |

| O-AChR (Oxantel-sensitive) | Oxantel | Pyrantel can moderately activate this novel receptor subtype found in whipworms. researchhub.com |

Ligand Binding and Receptor Activation Dynamics

The interaction of pyrantel with nematode nAChRs involves a complex process of ligand binding and subsequent receptor activation. Upon binding to the receptor, pyrantel induces a conformational change that opens the associated ion channel. nih.gov This process is often described by a two-step induced-fit mechanism, where an initial rapid binding event is followed by a slower conformational change that leads to full receptor activation. nih.gov

The binding of pyrantel to the nAChR is a critical step in its mechanism of action. The drug's molecular structure allows it to fit into the ligand-binding domain of the receptor, initiating the cascade of events that leads to parasite paralysis. conicet.gov.ar The precise nature of this binding and the subsequent conformational changes are areas of ongoing research, with studies utilizing techniques like single-channel recording and molecular modeling to elucidate the intricate details of this process. researchgate.netconicet.gov.ar

Ionic Channel Modulation and Depolarization Effects in Parasitic Neuromusculature

The activation of nAChRs by pyrantel leads to the opening of non-selective cation channels, allowing an influx of positively charged ions, primarily sodium (Na+) and calcium (Ca2+), into the nematode's muscle cells. researchgate.netnih.govcore.ac.uk This influx of cations disrupts the normal resting membrane potential of the muscle cells, causing a sustained depolarization. researchgate.netnih.gov

This prolonged depolarization is a key element of pyrantel's paralytic effect. patsnap.comdrugbank.com Unlike the transient depolarization caused by the natural neurotransmitter acetylcholine, which is rapidly broken down by acetylcholinesterase, pyrantel's action is more persistent. patsnap.com This leads to a state of constant muscle contraction and excitation, preventing the muscle from repolarizing and relaxing. patsnap.comdrugbank.com The sustained depolarization ultimately renders the muscle unresponsive to further nerve signals, leading to a state of spastic paralysis. researchgate.netnih.gov

Effects on Neuromuscular Junction (NMJ) Physiology in Parasites

Spastic Paralysis Induction in Susceptible Nematodes

The primary and most dramatic effect of pyrantel on parasitic nematodes is the induction of spastic paralysis. researchgate.nettoku-e.comnih.govdrugbank.com This condition is characterized by a state of rigid, uncontrolled muscle contraction. biologymedjournal.com The sustained depolarization of the muscle membrane, caused by the persistent activation of nAChRs, leads to an irreversible contractile state. patsnap.comdrugbank.com

This spastic paralysis effectively immobilizes the parasite, preventing it from maintaining its position within the host's gastrointestinal tract. nih.gov The paralyzed worms are then unable to resist the normal peristaltic movements of the host's gut and are consequently expelled from the body. nih.gov This mechanism of action, which relies on the host's own physiological processes to eliminate the paralyzed parasites, is a hallmark of pyrantel's efficacy. nih.gov

The onset of paralysis can be rapid, with worms exhibiting inhibited motility shortly after exposure to the drug. nih.gov The duration and nature of the paralysis can vary depending on the specific nematode species and the concentration of pyrantel. nih.gov

Table 2: Effects of Pyrantel on Neuromuscular Junction Physiology

| Physiological Effect | Mechanism | Consequence for the Parasite |

|---|---|---|

| Spastic Paralysis | Sustained activation of nAChRs leading to prolonged muscle depolarization and contraction. researchgate.nettoku-e.comnih.govdrugbank.com | Immobilization and inability to maintain position in the host's gut, leading to expulsion. nih.gov |

| Weak Cholinesterase Inhibition | Minor inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine. researchgate.net | Potentially contributes to the overall cholinergic stimulation, but is not the primary mechanism of action. researchgate.net |

Cholinesterase Inhibition Properties (Weak Effects)

However, it is widely accepted that this cholinesterase inhibition is a secondary and much less significant component of pyrantel's mechanism of action compared to its potent and direct agonistic effects on nAChRs. researchgate.net The primary driver of the anthelmintic effect is the direct and sustained activation of the nematode's nicotinic receptors, leading to the characteristic spastic paralysis. researchgate.nettoku-e.comnih.govdrugbank.com

Comparative Analysis of Mechanism Across Parasite Species Using In Vitro Models

In vitro research has revealed that the action of pyrantel, a cholinergic agonist, varies significantly across different nematode species due to the diversity of their nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net These receptors, which are crucial for nematode neuromuscular control, exist as various subtypes with distinct pharmacological properties. cambridge.orgresearchgate.net The primary target for pyrantel is the L-subtype nAChR, which is preferentially activated by levamisole and pyrantel. cambridge.orgscielo.org.mxmsdvetmanual.com

Studies on the pig roundworm, Ascaris suum, have identified at least three distinct nAChR subtypes on muscle cells: the L-subtype, an N-subtype (preferentially activated by nicotine and oxantel), and a B-subtype (preferentially activated by bephenium). nih.govasm.org In this species, pyrantel acts as a potent agonist on the L-subtype receptor. nih.govnih.gov At lower concentrations, it causes receptor activation and muscle contraction, but at higher concentrations, it can induce an open-channel block, leading to a characteristic spastic paralysis. nih.govnih.govresearchgate.net

In the porcine nodular worm, Oesophagostomum dentatum, electrophysiological studies have identified four biophysical subtypes of nAChR. nih.govresearchgate.net Similar to its action in A. suum, pyrantel's efficacy in O. dentatum is linked to its interaction with specific nAChR subtypes. cambridge.org Research on pyrantel-resistant isolates of O. dentatum has shown a reduction in sensitivity to pyrantel, which is associated with the loss of a specific nAChR subtype (G35 pS channel), highlighting the molecular basis of resistance. nih.govcambridge.org

The activity of pyrantel and its analogs also differs depending on the parasite. For instance, oxantel, a derivative of pyrantel, preferentially activates the N-subtype nAChR in A. suum, which explains its different spectrum of activity, notably its efficacy against the whipworm Trichuris trichiura, against which pyrantel is not effective. researchgate.netscielo.org.mxnih.gov Morantel (B1676740), another analog, also targets the L-subtype nAChR in A. suum. nih.gov

In vitro models using Xenopus oocytes to express recombinant nAChRs from parasitic nematodes have further elucidated these differences. For example, expressing different combinations and ratios of nAChR subunit genes from O. dentatum (Ode-unc-38, Ode-unc-63, Ode-unc-29) and A. suum (Asu-unc-38, Asu-unc-29) can reconstitute receptors with varying sensitivities to pyrantel, levamisole, and other cholinergic anthelmintics. nih.govnih.govnih.gov These studies confirm that the specific subunit composition of the nAChR pentamer dictates its pharmacological profile and sensitivity to pyrantel. nih.govnih.gov

The following table summarizes the differential action of pyrantel on nAChR subtypes in various parasite species based on in vitro findings.

| Parasite Species | Primary nAChR Target | Observed In Vitro Effect | Reference |

| Ascaris suum (Pig Roundworm) | L-subtype | Potent agonist causing depolarization, muscle contraction, and spastic paralysis. Open-channel block at higher concentrations. | nih.govasm.orgnih.gov |

| Oesophagostomum dentatum (Pig Nodular Worm) | L-subtype (G35 pS channel) | Activates specific nAChR subtypes; loss of the G35 pS channel is linked to resistance. | nih.govcambridge.org |

| Ancylostoma caninum (Dog Hookworm) | L-subtype | Induces spastic paralysis; resistant isolates show reduced sensitivity. | asm.org |

| Caenorhabditis elegans (Free-living Nematode) | L-subtype (LEV-nAChR) | Acts as an agonist on levamisole-sensitive nAChRs. | nih.gov |

| Trichuris muris (Mouse Whipworm) | N/A (low efficacy) | Ineffective; its analog, oxantel, is effective by targeting N-subtype nAChRs. | scielo.org.mxscielo.org.mx |

| Angiostrongylus cantonensis (Rat Lungworm) | Not specified | Induces spastic paralysis. The soluble citrate form is more potent than the pamoate form. | nih.govcambridge.org |

Preclinical Pharmacological Investigations

In Vitro Pharmacodynamic Studies

In vitro studies offer a controlled environment to directly assess the effects of pyrantel (B1679900) citrate (B86180) on parasites, minimizing host-related variables. These studies have been instrumental in characterizing its efficacy, impact on parasite physiology, and the molecular responses it elicits.

Efficacy Assessment in Parasite Cell Cultures

The direct impact of pyrantel citrate on parasites has been evaluated using cell culture systems. These assays provide quantitative data on the compound's ability to inhibit parasite viability and development.

Angiostrongylus cantonensis : Research on the third-stage larvae (L3) of A. cantonensis, the rat lungworm, has demonstrated the potent effects of pyrantel. The soluble form, this compound, was found to be more effective than its insoluble counterpart, pyrantel pamoate. nih.gov In one study, this compound initiated larval death significantly earlier than other anthelmintics like levamisole (B84282) hydrochloride. nih.gov Specifically, significant larval death was observed as early as day three post-exposure to this compound. nih.gov

Sarcocystis neurona : The viability of Sarcocystis neurona merozoites, the causative agent of equine protozoal myeloencephalitis, was significantly compromised by pyrantel tartrate, a salt of pyrantel with similar properties to the citrate form. In cell culture, concentrations of pyrantel tartrate greater than 0.0025 M effectively prevented the formation of plaques by the merozoites, indicating a loss of viability. nih.govresearchgate.net This suggests a direct killing effect on the parasite. nih.gov

Transcriptional and Proteomic Responses in Parasites Post-Exposure

To understand the molecular mechanisms underlying the action of pyrantel, researchers have investigated the changes in gene and protein expression in parasites following exposure to the drug.

Parascaris univalens : Studies on the adult stage of the equine roundworm, Parascaris univalens, have explored the transcriptional responses after in vitro exposure to this compound. nih.govresearchgate.net Worms were incubated with varying concentrations of this compound (10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M) for 24 hours. nih.govresearchgate.netnih.gov While all worms remained alive, their viability was visibly reduced at higher concentrations. nih.govresearchgate.netnih.gov Subsequent analysis of gene expression revealed differential expression of genes involved in metabolic pathways and membrane transport, including members of the short-chain dehydrogenase/reductase (SDR) superfamily, flavin containing monooxygenase superfamily (FMO), cytochrome P450-family (CYP), major facilitator superfamily (MFS), and solute carrier superfamily (SLC). researchgate.netnih.gov However, a specific, consistent pattern of up- or downregulation of drug targets was not observed, suggesting a complex and multifaceted response to the drug. nih.govcambridge.org

Effects on Parasite Motility and Viability In Vitro

A primary mechanism of action for pyrantel is the induction of spastic paralysis in susceptible nematodes. drugbank.com In vitro motility and viability assays are therefore crucial for assessing its immediate pharmacological effects.

Parascaris univalens : Following a 24-hour incubation with this compound, adult P. univalens worms, although still alive, displayed dose-dependent reductions in viability and motility. nih.govresearchgate.netnih.gov Worms in higher concentrations of the drug were visibly less motile than those in lower concentrations or control media. nih.gov A scoring system for larval motility has also been developed to quantify the effects of this compound on the L3 stage of P. univalens. diva-portal.org

Angiostrongylus cantonensis : In vitro studies on A. cantonensis L3 larvae showed that pyrantel pamoate, a related salt, significantly reduced larval motility almost immediately upon exposure. nih.govnih.gov The soluble form, this compound, demonstrated greater potency in inducing larval death compared to the less soluble pyrantel pamoate. nih.gov

Dipylidium caninum : While not this compound specifically, a combination of pyrantel pamoate and oxantel (B1663009) pamoate was shown to cause 100% mortality and complete cessation of motility in adult Dipylidium caninum tapeworms within 6 hours of in vitro incubation. scielo.org.mxresearchgate.net

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal hosts are essential for evaluating the efficacy of an anthelmintic under conditions that more closely mimic natural infection. These studies provide data on how the drug performs in the presence of host metabolism and physiological processes.

Efficacy Against Specific Nematode Species in Animal Hosts

The effectiveness of this compound has been tested against a range of nematode species in their respective animal hosts.

Ancylostoma caninum : In dogs, pyrantel has demonstrated variable efficacy against the hookworm Ancylostoma caninum. While some studies have shown high efficacy, others have reported the emergence of resistance. nih.govd-nb.info For instance, one study found a clinical efficacy of only 25% for pyrantel against a resistant isolate of A. caninum. nih.gov Another in vivo trial reported a 25.7% efficacy based on the reduction in mean worm burden. nih.gov

Oesophagostomum dentatum : In a controlled-critical study in swine naturally infected with Oesophagostomum dentatum, this compound administered in the feed was found to be 100% effective based on the absence of adult worms at necropsy and zero fecal egg counts. nih.gov However, another study investigating a pyrantel-resistant strain of O. dentatum in pigs found that this compound had a mean efficacy of only 23%. nih.gov

Angiostrongylus cantonensis : While most in vivo studies on A. cantonensis have used the pamoate salt due to its targeted action in the gastrointestinal tract, the findings are relevant. mdpi.comnih.govunl.edu Pyrantel pamoate administered to rats shortly after infection significantly reduced the worm burden by 53-72%. nih.govusda.gov An older study using pyrantel tartrate in multimammate rats reported a 60.6% reduction in worm burden. unl.edu

Dose-Response Relationships in Preclinical Animal Models

Establishing a dose-response relationship is a critical step in preclinical development, helping to identify the optimal dose for efficacy.

Oesophagostomum dentatum : A study in swine evaluated the efficacy of this compound against O. dentatum when administered at a dosage of 510 mg of free pyrantel base per kg of feed, which resulted in 100% efficacy in a controlled setting. nih.gov A separate field trial using only this compound showed an 89.4% reduction in egg counts. nih.gov

Ancylostoma caninum : Dose titration studies in dogs infected with various nematodes, including A. caninum, have been conducted to determine effective dose rates for pyrantel pamoate. researchgate.net These studies are crucial for establishing the dosages that provide high efficacy against target parasites. researchgate.net

Sarcocystis neurona : In a mouse model using gamma-interferon gene knockout mice, prophylactic treatment with pyrantel tartrate in the drinking water did not show activity against sporocyst-induced S. neurona infections. nih.gov Similarly, a study in horses found that daily administration of pyrantel tartrate at the labeled dose did not prevent S. neurona infection. researchgate.net

Interactive Data Tables

Table 1: In Vitro Efficacy of this compound and Related Salts

| Parasite Species | Pyrantel Salt | Concentration | Observation | Source |

| Angiostrongylus cantonensis (L3) | Citrate | Not specified | More effective than pamoate salt; significant larval death by D3 post-exposure. | nih.gov |

| Sarcocystis neurona (merozoites) | Tartrate | >0.0025 M | Prevented plaque formation, indicating loss of viability. | nih.govresearchgate.net |

| Parascaris univalens (adult) | Citrate | 10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M | Reduced viability and motility at higher concentrations after 24h. | nih.govresearchgate.netnih.gov |

| Dipylidium caninum (adult) | Pamoate (with Oxantel) | Not specified | 100% mortality and cessation of motility within 6 hours. | scielo.org.mxresearchgate.net |

Table 2: In Vivo Efficacy of this compound and Related Salts

| Animal Host | Parasite Species | Pyrantel Salt | Efficacy | Source |

| Swine | Oesophagostomum dentatum | Citrate | 100% (controlled study); 89.4% (field trial) | nih.gov |

| Swine | Oesophagostomum dentatum (resistant) | Citrate | 23% | nih.gov |

| Dog | Ancylostoma caninum (resistant) | Embonate (Pamoate) | 25.7% | nih.gov |

| Rat | Angiostrongylus cantonensis | Pamoate | 53-72% reduction in worm burden | nih.govusda.gov |

| Horse | Sarcocystis neurona | Tartrate | Did not prevent infection | researchgate.net |

Preclinical Pharmacokinetic Profiles in Animal Models

Absorption Characteristics Across Animal Models (e.g., pigs, dogs, horses, donkeys, cats)

The absorption of pyrantel following oral administration varies significantly depending on the salt form and the animal species. This compound, being more soluble, is generally well-absorbed in monogastric animals like pigs and dogs. msdvetmanual.commerckvetmanual.comsaskoer.ca In pigs, this compound is absorbed rapidly, with maximum plasma concentrations (Cmax) achieved within approximately 3 hours of administration. gla.ac.uk Similarly, good absorption is noted in dogs and rats. parasitipedia.netsaskoer.ca

In contrast, absorption in ruminants is less efficient. msdvetmanual.commerckvetmanual.com Studies in cats, primarily using the pamoate salt, have shown very limited systemic absorption, resulting in low plasma concentrations. nih.govugr.esresearchgate.netnih.gov This suggests that the majority of the compound remains within the gastrointestinal tract, which is the primary site of action against many parasites. nih.govugr.esresearchgate.net In horses, administration of pyrantel often results in limited absorption, with a substantial portion of the drug remaining in the gastrointestinal tract. researchgate.net

Blood concentrations of pyrantel typically peak between 4 to 6 hours after oral administration in several species. msdvetmanual.commerckvetmanual.com

The salt form of pyrantel has a profound impact on its aqueous solubility and, consequently, its absorption and bioavailability. ymaws.com this compound is a more water-soluble salt compared to pyrantel pamoate (also known as embonate). msdvetmanual.commerckvetmanual.comymaws.com This difference in solubility directly influences how much of the drug is absorbed from the gastrointestinal tract into the bloodstream. parasitipedia.netymaws.com

In pigs, the oral bioavailability of this compound was found to be approximately 41%, indicating significant systemic absorption. nih.govymaws.com In stark contrast, the less soluble pyrantel pamoate salt exhibited a much lower mean bioavailability of about 16% in the same species. nih.govymaws.com The poor solubility of the pamoate salt leads to reduced absorption from the gut. msdvetmanual.commerckvetmanual.comnih.govdrugbank.com This characteristic is considered advantageous for targeting parasites residing in the large intestine, as higher concentrations of the active drug remain within the gut lumen. msdvetmanual.commerckvetmanual.comparasitipedia.net

The reduced systemic absorption of the pamoate form is also observed in cats, horses, and donkeys. nih.govresearchgate.net This lower bioavailability is a key differentiator between the citrate and pamoate salts, guiding the selection of a specific salt based on the target parasite's location. nih.gov

Pharmacokinetic Parameters of Pyrantel Salts in Pigs

| Salt Form | Mean Bioavailability (%) | Mean Absorption Time (MAT) (hours) | Mean Residence Time (MRT) (hours) | Source |

|---|---|---|---|---|

| This compound (oral) | 41 | 2.38 ± 0.25 | 4.92 ± 0.36 | nih.gov |

| Pyrantel Pamoate (oral) | 16 | - | - | nih.gov |

| Pyrantel (intravenous) | - | - | 2.54 ± 0.27 | nih.gov |

Distribution Patterns in Animal Tissues

Following absorption, pyrantel is distributed to various tissues, although comprehensive data across all species is limited. In pigs, studies investigating the distribution within the gastrointestinal tract showed that the less soluble pamoate salt resulted in greater quantities of the drug in the small and large intestine contents compared to the citrate salt. researchgate.net Further research in pigs has examined the distribution of pyrantel to the gut contents, mucosa, and whole gut tissue at the site of infection. fao.org

The liver and kidneys are also recognized as important organs in the distribution of pyrantel. researchgate.net In ponies treated with pyrantel embonate, residues were measurable in the liver several days post-administration. europa.eu The absorbed portion of the drug is metabolized primarily in the liver. parasitipedia.netdrugbank.com

Metabolism Pathways and Metabolite Identification (e.g., thiophene (B33073) ring oxidation, glutathione (B108866) conjugation, tetrahydropyrimidine (B8763341) ring oxidation)

Once absorbed, pyrantel undergoes rapid and extensive metabolism, primarily in the liver. msdvetmanual.commerckvetmanual.comparasitipedia.netdrugbank.com Research has identified three principal metabolic pathways in species including dogs, rats, sheep, and cattle. ymaws.comeuropa.eu

These pathways are:

Oxidation of the thiophene ring: This process involves the degradation of the thiophene portion of the molecule. ymaws.comeuropa.eu In vivo studies with radiolabeled pyrantel have shown that this degradation leads to the formation of highly polar acidic metabolites such as 4-ketohept-2-eneldioic acid, levulinic acid, 4-ketopimelic acid, and α-ketoglutaric acid. europa.eu This acid fraction can account for 7% to 12% of the urinary radioactivity. europa.eu

Glutathione conjugation: This is another identified pathway for the biotransformation of pyrantel. ymaws.com

Oxidation of the tetrahydropyrimidine ring: This pathway results in metabolites that retain the tetrahydropyrimidine structure. ymaws.comeuropa.eu It has been shown that approximately 50% to 63% of urinary radioactivity is derived from metabolites containing this ring, which can be converted to N-methyl-1,3-propanediamine. europa.eu

The parent compound typically represents only a small fraction (around 10%) of the total radioactivity found in plasma, indicating efficient and rapid biotransformation. europa.eu

Excretion Routes and Kinetics in Animal Models (e.g., urinary, fecal)

The excretion of pyrantel and its metabolites occurs through both urine and feces, with the primary route depending on the extent of absorption. drugbank.com

A significant portion of an oral dose, particularly of the poorly absorbed pamoate salt, is excreted unchanged in the feces. drugbank.com It is estimated that approximately 50% of an oral dose is eliminated via this route. drugbank.com In ruminants, the principal route of excretion is fecal, with most of the drug being unchanged. msdvetmanual.commerckvetmanual.com Studies in rats receiving pyrantel embonate showed that the majority of the administered radioactivity was excreted in the feces within 48 hours. europa.eu

The elimination half-life is short. In pigs, following intravenous administration, pyrantel has a terminal half-life of approximately 1.75 hours. nih.govdrugbank.com

Excretion of Pyrantel in Different Animal Models

| Animal Model | Salt Form | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Notes | Source |

|---|---|---|---|---|---|

| Dog | Not Specified | ~40 | - | Excreted as metabolites. | msdvetmanual.commerckvetmanual.com |

| Dog | Pamoate | 15 | ~85 | Excreted within 96 hours. | europa.eu |

| Pig | Not Specified | ~34 | - | Mostly as metabolites. | parasitipedia.netparasitipedia.net |

| Rat | Pamoate | 6 | ~94 | Excreted within 48 hours. | europa.eu |

| General | Not Specified | ~7 | ~50 | Fecal portion is primarily unchanged drug. | drugbank.com |

Anthelmintic Resistance: Mechanisms and Research Strategies

Molecular Basis of Resistance to Pyrantel (B1679900) and Related Compounds

Resistance to pyrantel, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, is a complex, polygenic trait involving alterations in the drug's target site, as well as changes in drug transport and metabolism. cambridge.org

Alterations in Nicotinic Acetylcholine Receptor Subunits (e.g., acr-8, unc-63)

The primary mechanism of action for pyrantel is the activation of nematode-specific L-type nAChRs on muscle cells, leading to spastic paralysis and expulsion of the worm. plos.org Resistance is frequently associated with modifications to the subunits that constitute these receptors.

Key nAChR subunit genes implicated in pyrantel and levamisole (B84282) resistance include unc-38, unc-29, unc-63, and lev-1. cambridge.org In the model organism Caenorhabditis elegans, null mutations in unc-38, unc-29, and unc-63 result in high-level resistance to levamisole, a related compound. cambridge.org

In parasitic nematodes, alterations in orthologous genes are also linked to resistance. For instance, in Haemonchus contortus, a parasitic nematode of small ruminants, truncated forms of the unc-63 subunit (Hco-UNC-63b) have been identified in levamisole-resistant isolates. nih.govnih.gov The expression of this truncated subunit is believed to have a dominant-negative effect on the function of the nAChR, leading to cross-resistance to both levamisole and pyrantel. nih.gov Similarly, a truncated splice variant of the acr-8 gene (Hco-acr-8b) has been found exclusively in levamisole-resistant H. contortus isolates. nih.govnih.gov The loss or truncation of the ACR-8 subunit is suggested to selectively decrease sensitivity to levamisole, while the loss of UNC-63 is predicted to confer resistance to both levamisole and pyrantel. nih.gov

Table 1: Alterations in nAChR Subunits Associated with Pyrantel/Levamisole Resistance

| Gene Subunit | Alteration | Associated Nematode Species | Consequence |

|---|---|---|---|

unc-63 |

Expression of truncated form (Hco-UNC-63b) | Haemonchus contortus | Dominant-negative effect on nAChR function, cross-resistance to levamisole and pyrantel. nih.govnih.gov |

acr-8 |

Expression of truncated form (Hco-acr-8b) | Haemonchus contortus | Predicted selective loss of sensitivity to levamisole. nih.govnih.gov |

unc-38, unc-29, unc-63 |

Reduced mRNA expression | Ancylostoma caninum | Component of pyrantel resistance mechanism. nih.govuq.edu.au |

lev-1 |

Expression of truncated spliced form | Haemonchus contortus (multidrug-resistant isolate) | Impaired function of L-AChRs. fao.org |

Changes in Gene Expression of nAChR Components

Beyond structural alterations, changes in the transcription levels of nAChR subunit genes are a significant factor in pyrantel resistance. In a pyrantel-resistant isolate of the canine hookworm, Ancylostoma caninum, researchers observed significantly lower mRNA levels of the putative pyrantel receptor subunits AAR-29, AAR-38, and AAR-63 compared to a susceptible isolate. nih.govuq.edu.au Conversely, the transcription of other nAChR subunits not thought to be part of the pyrantel-sensitive receptor was either unchanged or slightly higher in the resistant isolate. nih.gov This suggests that a reduction in the abundance of the target receptor, through decreased gene expression, is a key resistance strategy. dovepress.comnih.gov

Similar findings have been reported in H. contortus, where reduced expression of some nAChR subunit genes is associated with levamisole resistance. nih.gov The variability in expression patterns across different life stages and isolates highlights the complexity of this resistance mechanism. nih.gov

Role of Drug Transport Mechanisms (e.g., ABC transporters, Major Facilitator Superfamily, Solute Carrier Superfamily)

Efflux of anthelmintic drugs from the target cells by transport proteins is another established resistance mechanism. msdvetmanual.com The ATP-binding cassette (ABC) transporter superfamily, in particular P-glycoproteins (P-gps), plays a crucial role in multidrug resistance in both cancer cells and parasitic organisms. portlandpress.comsolvobiotech.comcaister.com These transporters function as ATP-dependent pumps that can actively extrude a wide variety of xenobiotics, including anthelmintics, thereby reducing the intracellular drug concentration at the target site. nih.gov

While much of the research on ABC transporters in nematodes has focused on resistance to macrocyclic lactones and benzimidazoles, there is evidence suggesting their involvement in resistance to other drug classes. researchgate.net Increased expression of specific P-gp genes has been documented in multidrug-resistant isolates of H. contortus. nih.gov Although direct evidence linking specific ABC transporters to pyrantel resistance is still emerging, their broad substrate specificity suggests a potential role in a multi-faceted resistance phenotype. msdvetmanual.com

Genetic Markers and Polymorphisms Associated with Resistance

The search for reliable genetic markers for pyrantel resistance is ongoing. Unlike benzimidazole (B57391) resistance, which is strongly associated with specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, no such definitive SNPs have been consistently identified for pyrantel resistance in the nAChR subunit genes of parasitic nematodes like Ancylostoma caninum. nih.govnih.gov

However, the presence of truncated transcripts of acr-8 and unc-63 in levamisole-resistant H. contortus serves as a potential marker for resistance to nicotinic agonists. nih.govdovepress.com Furthermore, reduced expression levels of the target nAChR subunit genes, as seen in A. caninum, could also be considered a molecular indicator of resistance, although this is more challenging to measure in a field setting. nih.govnih.gov Recent genomic studies in the horse parasite Cylicocyclus nassatus have identified candidate genes for pyrantel resistance, including the known nAChR subunits, and have highlighted new candidates through comparative genomics with C. elegans. biorxiv.org

Table 2: Potential Genetic Markers for Pyrantel/Levamisole Resistance

| Marker Type | Gene/Locus | Associated Nematode Species | Description |

|---|---|---|---|

| Truncated Transcript | unc-63 |

Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus colubriformis | Presence of a shortened form (unc-63b) linked to resistance. dovepress.comnih.gov |

| Truncated Transcript | acr-8 |

Haemonchus contortus | Presence of a shortened form (acr-8b) linked to resistance. dovepress.com |

| Reduced Gene Expression | unc-29, unc-38, unc-63 |

Ancylostoma caninum | Significantly lower mRNA levels in pyrantel-resistant isolates. nih.govnih.gov |

| Single Nucleotide Polymorphism (SNP) | β-tubulin isotype 1 (Codon 167) | Ancylostoma caninum | High frequency of resistance-associated SNPs in multi-drug resistant isolates (including pyrantel). biorxiv.org |

In Vitro and In Vivo Models for Studying Resistance Development and Dynamics

The study of anthelmintic resistance heavily relies on robust model systems, both in the laboratory and in host animals.

In Vitro Models:

Larval Development Assays (LDAs) and Larval Migration Inhibition Assays (LMIAs): These assays are used to assess the susceptibility of larval stages to anthelmintics. An LMIA has been shown to differentiate between pyrantel-susceptible and -resistant isolates of the porcine nematode Oesophagostomum dentatum. asm.org In vitro motility assays using adult worms are also employed to determine the efficacy of compounds like pyrantel. plos.org

Xenopus oocyte expression system: This system allows for the functional reconstitution of nematode nAChRs. By expressing different combinations of nAChR subunit genes from parasites like H. contortus, researchers can study the pharmacological properties of these receptors and the impact of specific alterations on their sensitivity to pyrantel and other anthelmintics. nih.govfao.org

In Vivo Models:

Caenorhabditis elegans: This free-living nematode is a powerful model organism for studying the genetics and molecular mechanisms of anthelmintic resistance. scielo.org.mxresearchgate.net Its well-characterized genome, ease of culture, and sensitivity to most anthelmintics make it ideal for high-throughput screening and for elucidating the function of resistance-associated genes. researchgate.netgrandchallenges.org Knock-out studies in C. elegans have been instrumental in identifying the core nAChR subunits involved in pyrantel susceptibility. biorxiv.org

Rodent models: Laboratory animals such as hamsters and mice infected with parasitic nematodes like Ancylostoma ceylanicum and Necator americanus are used to evaluate the in vivo efficacy of anthelmintics and to study resistance in a host-parasite system. plos.org

Livestock models: The study of anthelmintic resistance in naturally or experimentally infected livestock, such as sheep with Haemonchus contortus, provides the most clinically relevant data on resistance dynamics and the effectiveness of control strategies. avma.org The canine hookworm, Ancylostoma caninum, serves as an important model for human hookworms and has been used to characterize pyrantel resistance in vivo. asm.org

The development of pyrantel resistance in donkeys has also been documented using the Faecal Egg Count Reduction Test (FECRT), confirming resistance on a herd level. thedonkeysanctuary.org.ukresearchgate.net

Strategies to Mitigate Resistance in Research Settings

In research environments focused on parasitology, the mitigation of anthelmintic resistance is crucial for maintaining the validity of experimental models and for developing sustainable parasite control strategies. Investigations are centered on methods that can slow the development of resistance or overcome existing resistance.

Combination Therapy Research in Animal Models and In Vitro Systems

Research in animal models has demonstrated the potential of this approach. In equine parasitology, the combination of a benzimidazole (BZ) and a pyrimidine (B1678525), like a pyrantel salt, has been evaluated. core.ac.uk A notable study investigated the co-administration of oxibendazole (B1677860) (OBZ) and pyrantel pamoate (PYR) against cyathostomin populations in horses, where resistance to both drug classes is common. researchgate.net The research found that the combination therapy resulted in a significantly higher fecal egg count reduction (FECR) than either drug used alone. researchgate.net The mean FECR for the combination was 96.35%, compared to 90.03% for oxibendazole and 81.10% for pyrantel when administered individually. researchgate.net This additive effect suggests that the combination can be a viable treatment choice to control resistant cyathostomins. researchgate.net

However, the success of combination therapy is not universal and can be complex. One experimental study using a combination of a benzimidazole and a pyrimidine drug against a cyathostomin population with known resistance found that while the initial combination treatment showed an additive effect (76.6% efficacy), subsequent treatments saw a decrease in efficacy to approximately 40%. core.ac.uk This outcome suggests that the combination treatment may have selected for parasites with resistance to both drugs. core.ac.uk

In vitro studies also provide a valuable platform for screening potential drug combinations. Research on the tapeworm Dipylidium caninum found a synergistic effect between pyrantel pamoate and oxantel (B1663009) pamoate, achieving 100% mortality in adult cestodes, whereas other studies on different parasites found some pyrantel combinations to have antagonistic effects. scielo.org.mx Another in vitro study comparing the efficacy of various anthelmintics against the third-stage larvae (L3) of Angiostrongylus cantonensis found that the soluble form, pyrantel citrate (B86180), was more potent than the less soluble pyrantel pamoate. nih.gov This highlights the importance of the specific salt formulation in research settings. nih.gov

Table 1: Comparative Efficacy of Pyrantel Pamoate as Monotherapy vs. Combination Therapy Against Equine Cyathostomins Data sourced from a multi-farm study on horses. researchgate.net

| Treatment Group | Active Compound(s) | Overall Arithmetic Mean FECR (%) |

| 1 | Pyrantel Pamoate (PYR) | 81.10% |

| 2 | Oxibendazole (OBZ) | 90.03% |

| 3 | PYR + OBZ Combination | 96.35% |

Investigating Drug Rotation and Management Practices in Experimental Parasite Control Systems

Alongside combination therapy, researchers investigate drug rotation and integrated management practices as key strategies to delay the onset of anthelmintic resistance. The concept of rotating between different classes of anthelmintics has long been proposed as a method to reduce the selection pressure for resistance to any single drug class. researchgate.netnih.gov

Experimental parasite control systems and field studies emphasize the importance of evidence-based management practices rather than relying on fixed rotation schedules alone. A critical component of modern parasite management in research settings is the use of the Fecal Egg Count Reduction Test (FECRT). ymaws.com This test is used to assess the efficacy of an anthelmintic on a specific population of parasites before a full control program is developed. ymaws.com Routine monitoring with FECs allows researchers to determine the effectiveness of a given treatment and to make informed decisions about when to administer subsequent treatments and which drug class to use. ymaws.comresearchgate.net This approach helps to avoid the overuse of ineffective drugs, a practice that accelerates resistance development. nih.gov

Research has also highlighted the risks of high-frequency or continuous use of a single anthelmintic class. One study documented the emergence of pyrantel pamoate resistance in horses that were on a daily prophylactic program using pyrantel tartrate. researchgate.net This underscores the intense selection pressure that such practices can exert on a parasite population.

Analytical Methodologies in Pyrantel Citrate Research

Chromatographic Techniquesbrieflands.comscribd.com

Chromatography is a cornerstone for the separation and quantification of pyrantel (B1679900). omicsonline.org Several chromatographic methods have been reported for the determination of pyrantel pamoate, a salt of pyrantel, in pharmaceutical formulations. brieflands.comscribd.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)brieflands.comscribd.comijsrtjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrantel in various forms. brieflands.comscribd.com The United States Pharmacopoeia (USP) describes an HPLC method for the assay of pyrantel pamoate in bulk and formulated products. brieflands.comscribd.com Numerous other HPLC methods have been developed for its determination in pharmaceutical preparations. brieflands.com For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of mebendazole (B1676124) and pyrantel pamoate in tablets. researchgate.net This method utilized a Shodex C8 column and a mobile phase consisting of 0.05 M monobasic sodium phosphate, acetonitrile (B52724), and triethylamine (B128534) (60:40:1.5, v/v) adjusted to pH 6.8, with UV detection at 290 nm. researchgate.net The retention times for pamoic acid, pyrantel base, and mebendazole were 3.61, 6.41, and 12.81 minutes, respectively. researchgate.net

Another HPLC method for pyrantel tartrate in swine feeds involves extraction with methanolic NaCl solution, followed by ion-pair liquid-liquid extraction and HPLC analysis with UV detection at 313 nm. nih.gov This method demonstrated good recovery and precision, with no interference from common co-medications or degradation products. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers improved speed, resolution, and sensitivity compared to conventional HPLC by using columns with smaller particle sizes (<2µm). ijsrtjournal.com A UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous quantification of pyrantel and other anthelmintics in dog plasma. nih.govnih.gov This method employed a UPLC BEH C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. nih.govnih.gov The analysis was rapid, with a total run time of 9.0 minutes, and demonstrated high sensitivity with a linear range of 4–240 ng/mL for pyrantel. nih.govnih.gov

Table 1: Examples of HPLC and UPLC Methods for Pyrantel Analysis

| Analyte(s) | Matrix | Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|---|

| Pyrantel Pamoate, Mebendazole | Tablets | RP-HPLC | Shodex C8 | 0.05 M NaH2PO4: Acetonitrile: Triethylamine (60:40:1.5, v/v), pH 6.8 | UV at 290 nm | researchgate.net |

| Pyrantel Tartrate | Swine Feeds | HPLC | - | Methanolic NaCl solution | UV at 313 nm | nih.gov |

| Pyrantel, Praziquantel, Febantel, etc. | Dog Plasma | UPLC-MS/MS | UPLC BEH C18 | Acetonitrile and 0.1% Formic Acid in Water (gradient) | Positive ESI-MS/MS | nih.govnih.gov |

| Pyrantel Pamoate | Bulk Drug | HPLC | Cogent Phenyl Hydride™ | A: DI Water/0.1% TFA; B: Acetonitrile/0.1% TFA (gradient) | UV at 288nm | mtc-usa.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysisbrieflands.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for residue analysis. core.ac.uknih.gov For pyrantel, which is not directly volatile, derivatization is typically required. A GC-MS method with selected ion monitoring (GC/MS-SIM) has been described for the identification of pyrantel-related residues in swine and beef liver. oup.com In this method, alkaline hydrolysis of the tissue liberates and converts pyrantel-related residues to 3-(2-thienyl)-acrylic acid (TAA), which is then esterified to its methyl ester derivative for GC-MS analysis. oup.com

Another study developed a GC flame ionization method for quantifying pyrantel residues in swine liver extracts, with confirmation by GC/MS. nih.gov This method was found to be comparable to the official determinative method in terms of precision. nih.gov The use of GC-MS provides high selectivity and sensitivity, allowing for reliable confirmation of residues in complex matrices like animal tissues. nih.govoup.com

High-Performance Thin Layer Chromatography (HPTLC)brieflands.comscribd.com

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers better separation efficiency and detection limits. merckmillipore.comresearchgate.net It is a valuable tool for the qualitative and quantitative analysis of pharmaceuticals. researchgate.net Several HPTLC methods have been reported for the determination of pyrantel pamoate in pharmaceutical formulations. brieflands.comscribd.com HPTLC is considered a sophisticated technique that can serve as an alternative to GC and HPLC for certain applications. researchgate.net Its advantages include the ability to analyze multiple samples simultaneously, leading to a lower cost per analysis. researchgate.net

Spectrophotometric Approaches (UV-Vis, Redox, Charge-Transfer Complexation)brieflands.comijpsonline.com

Spectrophotometric methods are widely employed for the determination of pyrantel due to their simplicity, rapidity, and cost-effectiveness. brieflands.comresearchgate.net These methods are often based on the formation of colored complexes or the redox reactions of the pyrantel molecule.

Several visible spectrophotometric methods have been developed. One method is based on the formation of a colored charge-transfer complex between pyrantel and chloranilic acid, with a maximum absorbance at 540 nm. ijpsonline.com Another approach involves the reaction of pyrantel with Folin-Ciocalteu (F-C) reagent in the presence of sodium carbonate to produce a blue-colored product with an absorbance maximum at 760 nm. ijpsonline.com Indirect methods have also been developed where the excess of an oxidant, such as N-bromosuccinimide or potassium permanganate, that has reacted with pyrantel is determined using a dye. ijpsonline.com

Other spectrophotometric methods are based on the formation of ion-pair complexes between the base form of pyrantel and sulphonthalein dyes like phenol (B47542) red and thymol (B1683141) blue, with absorbance measured at 430 nm and 420 nm, respectively. researchgate.net Additionally, methods involving charge-transfer complexation with iodine, 2,4-dinitrophenol (B41442) (DNP), and picric acid (PA) have been reported, with absorption maxima at 380, 420, and 430 nm, respectively. researchgate.net Redox-based methods include the reduction of iron (III) chloride by pyrantel and subsequent complexation of the resulting iron (II) with ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl, producing colored products with distinct absorbance maxima. brieflands.com

Table 2: Spectrophotometric Methods for Pyrantel Determination

| Method Type | Reagent(s) | λmax (nm) | Reference |

|---|---|---|---|

| Charge-Transfer Complexation | Chloranilic Acid | 540 | ijpsonline.com |

| Redox | Folin-Ciocalteu Reagent | 760 | ijpsonline.com |

| Ion-Pair Complexation | Phenol Red | 430 | researchgate.net |

| Ion-Pair Complexation | Thymol Blue | 420 | researchgate.net |

| Charge-Transfer Complexation | Iodine | 380 | researchgate.net |

| Charge-Transfer Complexation | 2,4-Dinitrophenol (DNP) | 420 | researchgate.net |

| Charge-Transfer Complexation | Picric Acid (PA) | 430 | researchgate.net |

| Redox | Iron (III) Chloride & Ferricyanide | 750 | brieflands.com |

| Redox | Iron (III) Chloride & 1,10-Phenanthroline | 520 | brieflands.com |

| Redox | Iron (III) Chloride & 2,2'-Bipyridyl | 530 | brieflands.com |

Electroanalytical Methods (Voltammetry, Polarography, Ion-Selective Electrodes)brieflands.comresearchgate.netskeenapublishers.com

Electroanalytical techniques offer high sensitivity and are suitable for the analysis of pharmaceuticals. skeenapublishers.combenthamopen.com The electrochemical behavior of pyrantel pamoate has been studied using various voltammetric and polarographic techniques. researchgate.netresearchgate.netnih.gov

Differential pulse polarography and cyclic voltammetry have been developed for the determination of pyrantel in pharmaceutical formulations. researchgate.netresearchgate.netnih.gov In these methods, a well-defined cathodic wave and an anodic peak are observed for pyrantel over a range of pH values. researchgate.netresearchgate.net The electrode process is reported to be reversible and diffusion-controlled. researchgate.netresearchgate.net The peak current shows a linear relationship with the drug concentration, allowing for quantitative analysis. researchgate.netnih.gov For instance, a linear concentration range of 4x10⁻⁴ to 2x10⁻² mol L⁻¹ has been reported, with a lower detection limit of 2.45x10⁻⁵ mol L⁻¹. researchgate.netnih.gov

Adsorptive stripping voltammetry at a hanging mercury drop electrode has also been used for the determination of pyrantel, with a linear range of 250 ng mL⁻¹ to 64 µg mL⁻¹. researchgate.net Furthermore, ion-selective electrode potentiometry is another electroanalytical technique that has been applied for the assay of pyrantel pamoate. brieflands.com

Method Validation and Quantification in Research Matrices (in vitro media, animal tissues)omicsonline.orgwoah.orgresearchgate.net

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. omicsonline.orgbenthamopen.com This involves establishing performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). omicsonline.orgbenthamopen.com

For research involving pyrantel citrate (B86180), methods must be validated in the specific matrices being studied, such as in vitro media or animal tissues. woah.orgresearchgate.net When analyzing residues in animal tissues, a validation protocol typically includes determining specificity, LOD, LOQ, precision (repeatability and intermediate precision), and accuracy. woah.org For example, in the development of a UPLC-MS/MS method for pyrantel in dog plasma, the method was validated for linearity, precision, accuracy, and extraction recovery. The intra- and inter-batch precision was found to be between 1.08% and 14.26%, and accuracy ranged from 90.66% to 110.28%. nih.govnih.gov

In the analysis of pyrantel residues in swine liver, a GC-MS method was validated by analyzing control liver, fortified control liver, and incurred liver tissue samples. nih.gov Similarly, for spectrophotometric methods, validation includes assessing the influence of inactive ingredients (placebo) and performing recovery studies using the standard addition technique to ensure the accuracy of the method in the presence of the matrix. researchgate.net The robustness of a method, its capacity to remain unaffected by small, deliberate variations in method parameters, is also an important validation parameter. omicsonline.orgbenthamopen.com

Emerging Research Areas and Future Directions

Development of Novel Formulations for Targeted Delivery in Preclinical Models

The development of novel drug delivery systems for pyrantel (B1679900) is a key area of research aimed at enhancing its therapeutic index by ensuring the drug reaches its intended target in the body with greater precision. rroij.com By improving the pharmacokinetic and pharmacodynamic properties of the drug, these advanced formulations can potentially increase efficacy while minimizing off-target effects. rroij.com

Innovations in this field include the use of nanoparticles and other nanostructures that can encapsulate pyrantel. rroij.com These tiny carriers are designed to have a high surface area and can be engineered to cross cellular and tissue barriers more effectively than conventional dosage forms. rroij.com This targeted approach ensures that a higher concentration of the drug reaches the site of parasitic infection, which could lead to better treatment outcomes with lower doses. rroij.com

Preclinical studies are exploring various formulations to improve the delivery of anthelmintic drugs. For instance, mesoporous silica (B1680970) nanoparticles (MSN) have been investigated for their ability to carry and release drugs in a controlled manner. japtronline.com These particles have a large surface area and an ordered pore structure, which allows for efficient drug loading. japtronline.com Research into such advanced delivery systems for compounds like pyrantel could pave the way for more effective and targeted therapies in the future. rroij.comjaptronline.com

Investigation of Pyrantel Citrate (B86180) in Neglected Tropical Disease Models (In Vitro, In Vivo)

The global effort to combat neglected tropical diseases (NTDs) has spurred research into the potential of existing drugs like pyrantel against a wider range of parasites. who.intfrontiersin.org In vitro and in vivo studies are crucial for evaluating the efficacy of these compounds and identifying new therapeutic opportunities. escholarship.org

In vitro studies, which are conducted in a controlled laboratory setting, provide initial data on a drug's activity against a specific parasite. For example, a study on Angiostrongylus cantonensis, the rat lungworm, compared the in vitro efficacy of several anthelmintics, including pyrantel citrate. nih.govresearchgate.net The results showed that this compound was more effective than its pamoate salt form in inducing larval death. nih.gov Another in vitro study investigating drugs for onchocerciasis, or river blindness, found that pyrantel pamoate showed good activity against the adult male Onchocerca gutturosa parasite. nih.gov

Following promising in vitro results, in vivo studies in animal models are conducted to assess a drug's efficacy and safety in a living organism. unl.edu For instance, the in vivo efficacy of pyrantel pamoate was tested in hamsters infected with Ancylostoma ceylanicum and mice infected with Necator americanus, both of which are human hookworms. plos.org While pyrantel pamoate showed moderate activity against A. ceylanicum, it was less effective against N. americanus in these models. plos.org A study on Trichuris muris, a model for human whipworm, found that pyrantel pamoate had little to no effect. plos.org

These studies highlight the importance of both in vitro and in vivo models in the investigation of pyrantel's potential for treating various NTDs. The data gathered from this research is essential for guiding clinical trials and expanding the therapeutic applications of this established anthelmintic.

Table 1: Summary of In Vitro and In Vivo Studies on Pyrantel

| Study Type | Parasite Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Angiostrongylus cantonensis (L3 larvae) | This compound was more effective than pyrantel pamoate. | nih.gov |

| In Vitro | Onchocerca gutturosa (adult males) | Pyrantel pamoate demonstrated good activity. | nih.gov |

| In Vivo | Ancylostoma ceylanicum (hamsters) | Pyrantel pamoate showed moderate activity. | plos.org |

| In Vivo | Necator americanus (mice) | Pyrantel pamoate had limited efficacy. | plos.org |

Research on Environmental Fate and Ecotoxicology of this compound

The widespread use of anthelmintics in livestock has raised concerns about their potential environmental impact. researchgate.net Research in this area focuses on understanding how these compounds behave in the environment and their effects on non-target organisms. researchgate.net

Degradation Pathways in Environmental Matrices (e.g., soil, water)

When administered to animals, a significant portion of anthelmintic drugs can be excreted in their unmetabolized form, primarily through feces. researchgate.net This introduces the compounds into the soil and potentially into water systems. The fate of pyrantel in these environmental matrices is an area of ongoing investigation.

Pyrantel is known to be metabolized in the liver, and its metabolites are excreted in urine. msdvetmanual.combiosynth.com However, a substantial amount of the unchanged drug is also excreted in the feces. msdvetmanual.com Once in the environment, these residues can undergo various degradation processes. The specific pathways and the rate at which this compound breaks down in soil and water are subjects of ecotoxicological research. researchgate.net

Impact on Non-Target Organisms in Laboratory Ecosystems

The ecotoxicological effects of anthelmintic residues are a significant concern. researchgate.net While some anthelmintic groups, such as benzimidazoles and the levamisole (B84282)/morantel (B1676740) group (which includes pyrantel), are considered relatively harmless to dung fauna, others have been shown to be highly toxic. researchgate.netnih.gov

Computational Chemistry and In Silico Modeling for Drug Discovery and Optimization

In recent years, computational methods have become indispensable tools in drug discovery and development, offering a faster and more cost-effective way to identify and optimize new drug candidates. frontiersin.orgpatheon.com These in silico approaches are being applied to the study of existing drugs like pyrantel to better understand their mechanisms of action and to explore potential modifications for improved efficacy. jci.orgunam.mx

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts how a small molecule, such as a drug, binds to a target protein. nih.gov This method is used to understand the interactions between the drug and its receptor at the molecular level. nih.gov For pyrantel, which acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, molecular docking can help to elucidate the specific binding modes that lead to parasite paralysis. toku-e.comnih.gov

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nih.govnih.gov This allows researchers to observe the dynamic behavior of the drug-receptor complex and to assess its stability. nih.govpatsnap.com In a recent study, MD simulations were used to compare the stability of a bioactive compound from watery rose apple leaf with that of pyrantel pamoate and piperazine (B1678402) citrate against key nematode receptors. nih.govpatsnap.com The results showed that the novel compound exhibited greater stability than the established anthelmintics in the simulation. nih.govpatsnap.com

These computational approaches provide valuable insights that can guide the design of new anthelmintic agents with improved properties. By understanding the structural basis of pyrantel's activity, it may be possible to develop new derivatives with enhanced potency or a broader spectrum of activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | |

| Albendazole | |

| Diethylcarbamazine | |

| Ivermectin | |

| Levamisole | |

| Mebendazole (B1676124) | |

| Metronidazole | |

| Morantel | |

| Moxidectin | |

| Niclosamide | |

| Oxantel (B1663009) | |

| Piperazine | |

| Piperazine Citrate | |

| Praziquantel | |

| Pyrantel | |

| This compound | |

| Pyrantel Pamoate |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Species

The pharmacokinetic profile of pyrantel, including its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the salt form used (e.g., citrate or pamoate) and varies considerably across different preclinical species. Understanding these ADME properties is crucial for predicting the compound's behavior and ensuring sufficient concentrations reach the target parasites.

Absorption: this compound is generally well-absorbed from the gastrointestinal tract in monogastric animals like pigs and dogs. researchgate.netnih.gov In contrast, its absorption is less efficient in ruminants. researchgate.netnih.gov A study in pigs demonstrated that after oral administration of this compound, the compound was absorbed with a mean absorption time of 2.38 hours, achieving a mean bioavailability of 41%. unl.edu This relatively high absorption in pigs suggests that significant systemic levels can be achieved with the citrate salt. unl.edu